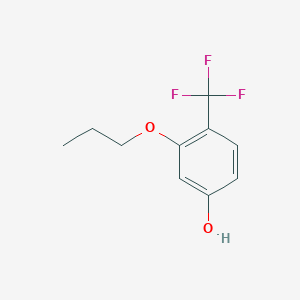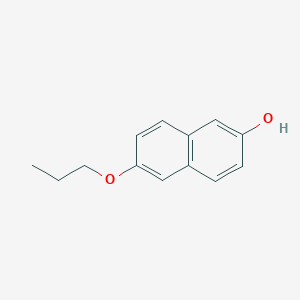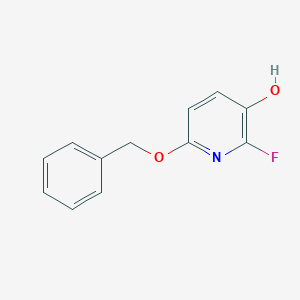
2,3-Difluoro-5-(trifluoromethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Difluoro-5-(trifluoromethyl)phenol is an organic compound with the molecular formula C(_7)H(_3)F(_5)O It is a fluorinated phenol derivative, characterized by the presence of two fluorine atoms at the 2 and 3 positions and a trifluoromethyl group at the 5 position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-5-(trifluoromethyl)phenol typically involves the fluorination of suitable precursor compounds. One common method is the electrophilic aromatic substitution reaction, where a phenol derivative is treated with fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert solvent like acetonitrile or dichloromethane at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
For industrial-scale production, continuous flow reactors are often employed to ensure better control over reaction parameters and to enhance safety. The use of fluorine gas or other fluorinating agents in a controlled environment allows for the efficient production of this compound with high purity and yield. The process may also involve purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-5-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms and the hydroxyl group can participate in nucleophilic substitution reactions, often leading to the formation of new derivatives.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized products.
Reduction Reactions: The compound can be reduced under specific conditions to modify the functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K(_2)CO(_3)) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while substitution reactions can produce various fluorinated aromatic compounds.
Scientific Research Applications
2,3-Difluoro-5-(trifluoromethyl)phenol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic molecules, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique electronic properties.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 2,3-Difluoro-5-(trifluoromethyl)phenol exerts its effects is primarily through its interaction with biological molecules. The fluorine atoms and the trifluoromethyl group significantly alter the electronic distribution of the molecule, enhancing its ability to form strong hydrogen bonds and van der Waals interactions with target proteins and enzymes. This can lead to inhibition of enzyme activity or modulation of receptor function, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Difluorophenol
- 2-Fluoro-5-(trifluoromethyl)phenol
- 3,5-Difluorophenol
Comparison
Compared to these similar compounds, 2,3-Difluoro-5-(trifluoromethyl)phenol is unique due to the presence of both the trifluoromethyl group and the two fluorine atoms, which impart distinct electronic and steric properties. This makes it particularly useful in applications where strong electron-withdrawing effects and specific steric interactions are desired.
Properties
IUPAC Name |
2,3-difluoro-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5O/c8-4-1-3(7(10,11)12)2-5(13)6(4)9/h1-2,13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXIYPXVQOMLKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














